molecular formula C7H4FN3O2 B13009168 3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid

3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid

Cat. No.: B13009168
M. Wt: 181.12 g/mol
InChI Key: OJLLXEKLQRSWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-aminopyridazine with ethyl bromopyruvate, followed by fluorination using selectfluor as a fluorine source . The reaction conditions are optimized to achieve high yields, with typical conditions being a reaction time of 3 hours at 30°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities .

Properties

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

3-fluoroimidazo[1,2-b]pyridazine-6-carboxylic acid

InChI

InChI=1S/C7H4FN3O2/c8-5-3-9-6-2-1-4(7(12)13)10-11(5)6/h1-3H,(H,12,13)

InChI Key

OJLLXEKLQRSWJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C(=O)O)F

Origin of Product

United States

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